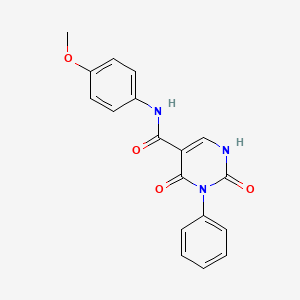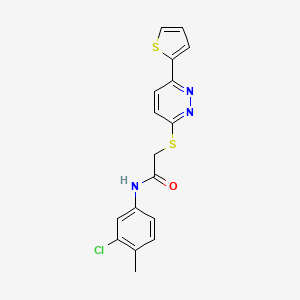![molecular formula C14H14BrN5O3 B11286963 Methyl 7-(3-bromo-4-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11286963.png)
Methyl 7-(3-bromo-4-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-(3-bromo-4-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound featuring a tetrazolo[1,5-a]pyrimidine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(3-bromo-4-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common route starts with the preparation of the tetrazolo[1,5-a]pyrimidine core, followed by functionalization at specific positions.
-
Formation of the Tetrazolo[1,5-a]pyrimidine Core
Starting Materials: 2-aminopyrimidine and sodium azide.
Reaction Conditions: The reaction is carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures (100-150°C) to form the tetrazolo[1,5-a]pyrimidine core.
-
Bromination and Methoxylation
Starting Materials: The tetrazolo[1,5-a]pyrimidine core, bromine, and methanol.
Reaction Conditions: Bromination is typically performed using bromine in an inert solvent like dichloromethane at room temperature. Methoxylation is achieved by reacting the brominated intermediate with methanol in the presence of a base such as sodium methoxide.
-
Esterification
Starting Materials: The brominated and methoxylated tetrazolo[1,5-a]pyrimidine intermediate and methyl chloroformate.
Reaction Conditions: Esterification is carried out in the presence of a base like triethylamine in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Análisis De Reacciones Químicas
Types of Reactions
-
Substitution Reactions
Reagents: Nucleophiles such as amines or thiols.
Conditions: Typically carried out in polar solvents like DMF or DMSO at moderate temperatures (50-100°C).
Products: Substituted derivatives at the bromine position.
-
Oxidation Reactions
Reagents: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Conditions: Conducted in aqueous or organic solvents at varying temperatures depending on the oxidizing agent.
Products: Oxidized derivatives, potentially at the methoxy or methyl groups.
-
Reduction Reactions
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Typically performed in anhydrous solvents such as ether or THF at low temperatures.
Products: Reduced derivatives, possibly affecting the nitro or carbonyl groups if present.
Aplicaciones Científicas De Investigación
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Pharmacology: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.
Medicine
Antimicrobial Agents: Explored for its antimicrobial properties against various bacterial and fungal strains.
Anticancer Research: Studied for its potential cytotoxic effects on cancer cell lines.
Industry
Materials Science: Potential use in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which Methyl 7-(3-bromo-4-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate exerts its effects is largely dependent on its interaction with molecular targets. It may act by:
Inhibiting Enzymes: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting itself between DNA bases, potentially disrupting replication and transcription processes.
Comparación Con Compuestos Similares
Similar Compounds
Tetrazolo[1,5-a]pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Bromo- and Methoxy-Substituted Aromatics: Compounds with similar substituents on different aromatic cores.
Uniqueness
Methyl 7-(3-bromo-4-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific combination of a tetrazolo[1,5-a]pyrimidine core with bromo and methoxy substituents, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Propiedades
Fórmula molecular |
C14H14BrN5O3 |
|---|---|
Peso molecular |
380.20 g/mol |
Nombre IUPAC |
methyl 7-(3-bromo-4-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C14H14BrN5O3/c1-7-11(13(21)23-3)12(20-14(16-7)17-18-19-20)8-4-5-10(22-2)9(15)6-8/h4-6,12H,1-3H3,(H,16,17,19) |
Clave InChI |
XXZSQHAXWBDKOW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(N2C(=NN=N2)N1)C3=CC(=C(C=C3)OC)Br)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(1H-Indol-3-YL)ethyl]-2-[(3-methoxybenzyl)sulfanyl]-4(3H)-pteridinone](/img/structure/B11286884.png)

![N-(4-Hydroxy-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-4-(propan-2-yloxy)benzamide](/img/structure/B11286891.png)
![N-(4-ethylphenyl)-2-[1-(3-methoxyphenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]acetamide](/img/structure/B11286897.png)
![1-[3-(Furan-2-YL)-1H-pyrazole-5-carbonyl]-4-(pyridin-2-YL)piperazine](/img/structure/B11286904.png)
![N-(2,4-difluorophenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B11286911.png)
![N-(3-fluorophenyl)-2-[3-(4-methoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B11286917.png)
![2-[2-Amino-5-(2-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(4-methylbenzyl)oxy]phenol](/img/structure/B11286923.png)
![2-[(4-Benzylpiperidino)carbonyl]-1,9-dimethylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one](/img/structure/B11286942.png)

![(4-{3-[(4-Methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl)dimethylamine](/img/structure/B11286952.png)
![2-[1-(4-methylphenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11286953.png)
![3-[(4-Methylphenoxy)methyl]-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11286955.png)
![2,5-Dimethylphenyl [5-(1-pyrrolidinyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-3-yl] sulfone](/img/structure/B11286971.png)
